molecular formula C5H7F3N4 B1398922 [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine CAS No. 1247394-44-0

[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine

Cat. No.: B1398922
CAS No.: 1247394-44-0
M. Wt: 180.13 g/mol
InChI Key: KDLJUVBFXJHBSO-UHFFFAOYSA-N
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Description

[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanamine is a triazole-derived compound featuring a trifluoroethyl substituent at the 1-position of the triazole ring and a primary amine group at the 4-position. It is commercially available as the hydrochloride salt (CAS: 442129-37-5) with a molecular weight of 262.78 g/mol and the formula C₆H₈F₃N₄·HCl . This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used for triazole formation . The trifluoroethyl group enhances lipophilicity and metabolic stability, making it relevant for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N4/c6-5(7,8)3-12-2-4(1-9)10-11-12/h2H,1,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLJUVBFXJHBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine typically involves the reaction of 2,2,2-trifluoroethyl azide with propargylamine under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various triazole derivatives, amine derivatives, and substituted triazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its trifluoroethyl group enhances the compound’s stability and bioavailability .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation .

Mechanism of Action

The mechanism of action of [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity towards these targets. The triazole ring plays a crucial role in stabilizing the compound’s interaction with its molecular targets, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares the target compound with similar triazolyl methanamine derivatives:

Compound Name Substituent at Triazole 1-Position Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference(s)
[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride 2,2,2-Trifluoroethyl C₆H₈F₃N₄·HCl 262.78 High lipophilicity; pharmaceutical building block
[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine 4-Methylphenyl C₁₀H₁₂N₄ 188.23 Aromatic substituent; potential for metal coordination
[1-(2-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine 2-Fluoro-5-methylphenyl C₁₀H₁₁FN₄ 206.22 Fluorinated aryl group; enhanced bioactivity
[1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride Thiophen-2-ylmethyl C₈H₁₀N₄S·HCl 230.72 Heteroaromatic substituent; solubility in polar solvents
[1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine 4-Fluoro-2-methylphenyl C₁₀H₁₁FN₄ 206.22 Fluorine-enhanced metabolic stability
Key Observations:
  • Trifluoroethyl vs. Aryl Groups : The trifluoroethyl group in the target compound increases molecular weight (262.78 vs. ~188–230 g/mol for aryl analogs) and lipophilicity, which may improve blood-brain barrier penetration compared to aryl-substituted derivatives .
  • Fluorinated Analogs : Fluorine-containing derivatives (e.g., 2-fluoro-5-methylphenyl, 4-fluoro-2-methylphenyl) exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidative degradation .

Biological Activity

[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine is a synthetic organic compound characterized by a triazole ring and a trifluoroethyl group. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry. The compound has garnered interest due to its possible applications as an antimicrobial and anticancer agent, as well as its use in studying enzyme-substrate interactions.

Chemical Structure and Properties

The chemical formula for this compound is C5H6F3N5C_5H_6F_3N_5. Its molecular structure includes:

  • Triazole Ring : A five-membered heterocyclic structure that plays a crucial role in biological activity due to its ability to form hydrogen bonds.
  • Trifluoroethyl Group : Known for its strong electron-withdrawing properties, this group enhances the compound's stability and bioavailability.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC5H6F3N5C_5H_6F_3N_5
Molecular Weight189.12 g/mol
IUPAC Name[1-(2,2,2-trifluoroethyl)triazol-4-yl]methanamine
InChI KeyKDLJUVBFXJHBSO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoroethyl group increases binding affinity and selectivity towards enzymes and receptors. The triazole ring stabilizes these interactions through hydrogen bonding and π-stacking.

Potential Targets

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It can interact with various receptors influencing signaling pathways related to cancer and infectious diseases.

Antimicrobial Activity

Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains.

Anticancer Activity

The compound shows promise in cancer research due to its ability to induce apoptosis in cancer cells. Studies have demonstrated that triazole derivatives can disrupt cancer cell proliferation by targeting specific pathways.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of triazole derivatives. For instance:

  • Synthesis Methodology : The synthesis typically involves the reaction of 2,2,2-trifluoroethyl azide with propargylamine under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This method allows for high yields and the formation of diverse chemical libraries for drug discovery.
  • Biological Evaluation : In vitro studies have shown that this compound exhibits significant activity against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in antimicrobial research .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cultured cancer cells
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine
Reactant of Route 2
[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine

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